molecular formula C19H29Cl2N3Na2O8 B12643593 disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate CAS No. 1315337-40-6

disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate

Cat. No.: B12643593
CAS No.: 1315337-40-6
M. Wt: 544.3 g/mol
InChI Key: DQASABDNYACHMY-HBGUIONPSA-L
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Description

Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate is a complex organic compound that features an imidazole ring substituted with a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Substitution with 3,5-Dichlorophenyl Group: The imidazole ring is then substituted with a 3,5-dichlorophenyl group using a suitable halogenation reaction.

    Coupling with Amino Acid Derivative: The substituted imidazole is coupled with an amino acid derivative, such as (2S)-2-amino-4-methylpentanoic acid, under peptide coupling conditions.

    Formation of Disodium Salt: The final step involves the formation of the disodium salt and the addition of tetrahydrate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the halogenation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can occur at the carboxylato group.

    Substitution: The 3,5-dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the carboxylato group.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring and the 3,5-dichlorophenyl group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Histidine Derivatives: Compounds like histidine share the imidazole ring structure.

    Phenylalanine Derivatives: Compounds with phenylalanine-like structures have similar amino acid backbones.

Uniqueness

Disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate is unique due to the combination of the imidazole ring with a 3,5-dichlorophenyl group and an amino acid derivative, which imparts distinct chemical and biological properties.

Properties

CAS No.

1315337-40-6

Molecular Formula

C19H29Cl2N3Na2O8

Molecular Weight

544.3 g/mol

IUPAC Name

disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate

InChI

InChI=1S/C19H23Cl2N3O4.2Na.4H2O/c1-11(2)3-16(18(25)26)23-17(19(27)28)7-15-8-22-10-24(15)9-12-4-13(20)6-14(21)5-12;;;;;;/h4-6,8,10-11,16-17,23H,3,7,9H2,1-2H3,(H,25,26)(H,27,28);;;4*1H2/q;2*+1;;;;/p-2/t16-,17-;;;;;;/m0....../s1

InChI Key

DQASABDNYACHMY-HBGUIONPSA-L

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])N[C@@H](CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].O.O.O.O.[Na+].[Na+]

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(CC1=CN=CN1CC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].O.O.O.O.[Na+].[Na+]

Origin of Product

United States

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